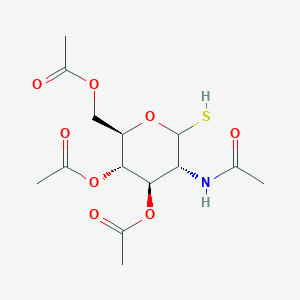
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the hydroxyl group at position 1 is replaced by a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of D-glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Thiol Group: The hydroxyl group at position 1 is replaced by a thiol group through a nucleophilic substitution reaction. This can be achieved by reacting the protected glucose derivative with a thiolating agent such as thiourea.
Deprotection: The acetyl groups can be selectively removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Deacetylated derivatives.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in studies related to glycosylation processes and the role of carbohydrates in biological systems.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, thereby modulating their activity. Additionally, the acetyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate: This compound has a similar structure but with a chloride group instead of a thiol group.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: This compound has an additional acetyl group at position 1 and lacks the thiol group.
Uniqueness
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H21NO8S |
|---|---|
Molecular Weight |
363.39 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-3,4-diacetyloxy-6-sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H21NO8S/c1-6(16)15-11-13(22-9(4)19)12(21-8(3)18)10(23-14(11)24)5-20-7(2)17/h10-14,24H,5H2,1-4H3,(H,15,16)/t10-,11-,12-,13-,14?/m1/s1 |
InChI Key |
NABDIVBRJQHAOY-GNMOMJPPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1S)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1S)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


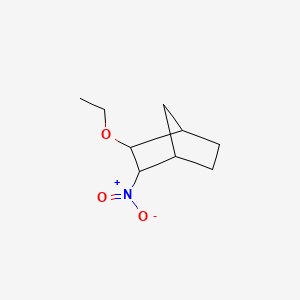
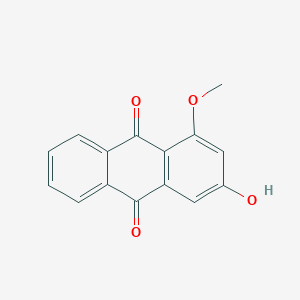
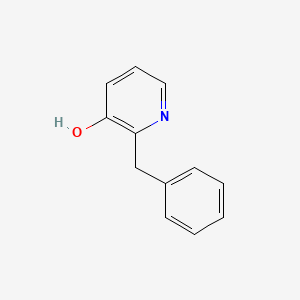
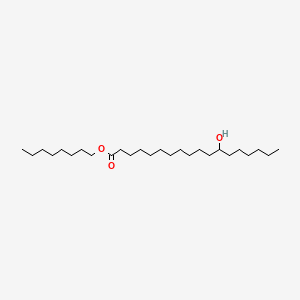
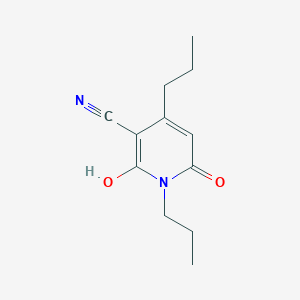
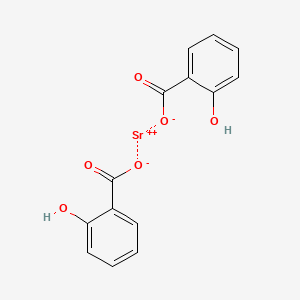
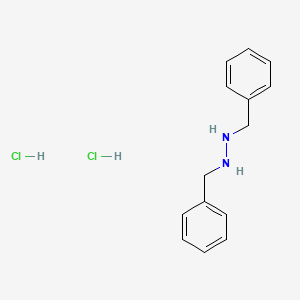
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
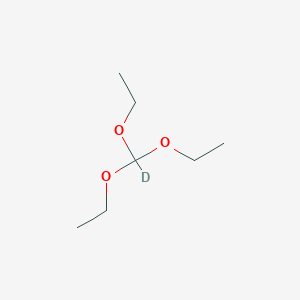
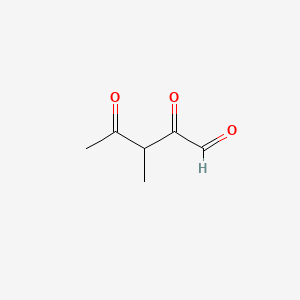
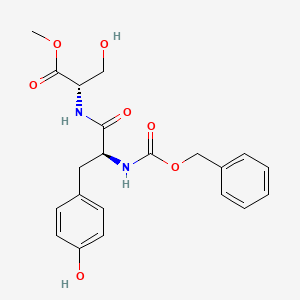
![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
![2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B13827994.png)
